Sodium cacodylate functions as a buffer solution, maintaining a stable pH environment within the desired range (typically between 5.1 and 7.4) during sample processing. This is crucial because electron microscopy often involves harsh chemicals that can alter the sample's structure or functionality. The buffer's ability to resist changes in pH ensures the sample's integrity [].
Electron microscopy requires fixation, a process that immobilizes and preserves the sample's structure. Sodium cacodylate plays a role in stabilizing fixatives like glutaraldehyde, preventing them from degrading or reacting unpredictably with the sample. This ensures consistent fixation results and optimal sample preservation for electron microscopy analysis [].
Beyond electron microscopy, sodium cacodylate finds applications in proteomic research, the study of proteins within a cell, organism, or tissue. Here's how it's utilized:
Sodium cacodylate, chemically known as sodium dimethylarsinate, is an organoarsenic compound with the formula . It appears as a colorless to light yellow crystalline solid or powder, often characterized by a slight garlic odor. This compound is soluble in water and is primarily used in biological and agricultural applications due to its properties as a herbicide and buffering agent in various scientific processes .
Sodium cacodylate is a toxic compound and should be handled with appropriate precautions [, ]. Here are some key safety concerns:
Sodium cacodylate is known for its reactivity with strong acids, which can lead to the production of toxic dimethylarsine gas. The general reaction can be represented as follows:
In addition, sodium cacodylate can undergo hydrolysis in aqueous solutions, yielding dimethylarsinic acid and sodium hydroxide. This compound is also known to corrode metals like iron and aluminum when in contact with water .
Sodium cacodylate has several applications:
Studies indicate that sodium cacodylate interacts negatively with various substances. For instance, it reacts vigorously with strong acids, producing harmful gases. Additionally, it is incompatible with oxidizing agents and strong bases, which can lead to hazardous situations if not handled properly. Research into its interactions also highlights its corrosive nature towards metals when exposed to moisture .
Sodium cacodylate shares similarities with other organoarsenic compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cacodylic Acid | Parent compound; used for synthesis of salts | |
| Dimethylarsinic Acid | Acid form; exhibits similar toxicity | |
| Arsenic Trioxide | Non-organic; used in medicinal applications | |
| Sodium Arsenate | Water-soluble; used as a herbicide |
Sodium cacodylate's unique position arises from its specific application as both a herbicide and a biological buffer, alongside its distinct chemical reactivity profile .
Sodium cacodylate, systematically named sodium dimethylarsinate, possesses the molecular formula C₂H₆AsNaO₂ [1] [2] [3]. The compound exists as the sodium salt of cacodylic acid, with the dimethylarsinate anion (C₂H₆AsO₂⁻) paired with the sodium cation (Na⁺) [4] [5]. The molecular weight of the anhydrous form is 159.98 g/mol [1] [3].
The bonding characteristics of sodium cacodylate are fundamentally determined by the tetrahedral geometry around the arsenic center in the pentavalent oxidation state [6] [7]. The arsenic atom forms covalent bonds with two methyl groups and maintains a double bond character with one oxygen atom, while the second oxygen carries the negative charge that coordinates with the sodium cation [4] [5]. This structural arrangement places sodium cacodylate within the arsinic acid family, specifically as a member of the R₂As(O)OH compounds where R represents methyl groups [6].
The arsenic-carbon bond lengths in similar dimethylarsenic compounds typically measure approximately 1.98 Å, while the carbon-arsenic-carbon bond angles are around 96°, resulting in a pyramidal geometry at the arsenic center [8]. The dimethylarsinate anion exhibits a formal charge of -1, which is stabilized through coordination with the sodium cation [4] [5].
The electronic configuration of arsenic allows for both electron donation and covalent bond overlap, contributing to the diverse chemical behavior observed in organoarsenic compounds [9] [10]. The stable bonding between arsenic and methyl groups, combined with its affinity for oxygen, constitutes the structural foundation for this organoarsenic compound [10].
Single-crystal X-ray diffraction analysis has revealed that commercial sodium cacodylate trihydrate contains two distinct crystallographic phases [11] [12]. The first phase is identified as penta-μ-aqua-disodium(I) bis(dimethylarsenate) with the chemical formula {Na₂(H₂O)₅₂}ₙ [11] [13].
This phase crystallizes in the orthorhombic space group P b c m with unit cell parameters of a = 6.1299 ± 0.0011 Å, b = 10.7515 ± 0.0018 Å, and c = 23.901 ± 0.004 Å [11] [13]. The cell volume measures 1575.2 ± 0.5 ų at a temperature of 100 ± 2 K [13]. The structure exhibits excellent crystallographic quality with a residual factor for significantly intense reflections of 0.0326 [13].
The structural arrangement features infinite polymeric layers where two non-equivalent sodium ions, both positioned at twofold axes, coordinate with three non-equivalent aqua ligands [11] [12]. One of the aqua ligands also lies on a twofold axis, contributing to the overall symmetry of the structure [11]. The hydrated sodium ions form continuous layers in the ab crystallographic plane, with the cacodylate ions positioned between these layers [11] [12].
The second crystallographic phase identified in commercial samples is di-μ-aqua-bis[triaquasodium(I)] bis(dimethylarsenate), with the molecular formula Na₂(H₂O)₈₂ [14] [11] [15]. This phase represents a tetrahydrate form rather than the expected trihydrate [11].
This phase adopts the monoclinic space group C 1 2/c 1 with unit cell dimensions of a = 11.516 ± 0.003 Å, b = 8.838 ± 0.002 Å, and c = 19.635 ± 0.005 Å, with β = 109.907 ± 0.008° [14] [15]. The unit cell volume is 1879 ± 0.8 ų at 303 ± 2 K [14] [15]. The diffraction data quality is exceptional, with residual factors of 0.0177 for significantly intense reflections [14] [15].
Unlike the polymeric structure of the first phase, this form consists of discrete centrosymmetric [Na₂(H₂O)₈]²⁺ cationic units [11] [12]. These discrete units form layers, but the overall structure lacks the infinite polymeric connectivity observed in the penta-μ-aqua phase [11] [12]. The higher water content per formula unit (eight versus five water molecules) distinguishes this phase structurally and compositionally [11].
The anhydrous form of sodium cacodylate has the molecular formula C₂H₆AsNaO₂ and a molecular weight of 159.98 g/mol [1] [16]. Formation of the anhydrous state occurs through thermal dehydration at temperatures exceeding 120°C [17] [18] [19]. At 60°C, the trihydrate form initially liquefies in its own water of crystallization before complete dehydration occurs at the higher temperature [17] [18].
The anhydrous compound maintains the fundamental ionic structure with the dimethylarsinate anion coordinated to the sodium cation, but lacks the extensive hydrogen bonding networks characteristic of the hydrated forms [16]. The Chemical Abstracts Service has assigned the anhydrous form the registry number 124-65-2 [1] [20] [3].
The trihydrate form represents the most commonly encountered state of sodium cacodylate under ambient conditions, with the molecular formula C₂H₆AsNaO₂·3H₂O and molecular weight of 214.03 g/mol [21] [22] [17]. This form carries the CAS registry number 6131-99-3 [21] [22] [17]. The trihydrate exhibits high water solubility and forms clear, colorless solutions [17] [23].
The pH of aqueous solutions ranges from 8.0 to 9.5, indicating the basic nature of the compound [17] [23]. The pKa value of the parent cacodylic acid is 6.27, which influences the solution behavior of the sodium salt [17]. Crystallographic analysis has demonstrated that commercial trihydrate samples actually contain a mixture of two distinct hydrated phases, rather than a single trihydrate structure [11] [12].
The thermal behavior of the trihydrate involves dehydration beginning at 60°C, where the compound liquefies in its water of hydration [17] [18]. Complete conversion to the anhydrous form requires heating to 120°C [17] [18] [19]. This thermal transition involves the breaking of hydrogen bonds between water molecules and the ionic framework of the compound [18].
Sodium cacodylate belongs to the broader family of organoarsenic compounds, specifically classified as an arsinic acid derivative [6] [24]. Within the classification system of arsenic compounds, it represents one of the common R₂As(O)OH structures where both R groups are methyl substituents [6]. This places it in the same structural category as other dimethylarsenic compounds but distinguishes it from arsonic acids of the form RAs(O)(OH)₂ [6].
The compound shares structural similarities with other methylated arsenic metabolites, particularly monomethylarsonate and dimethylarsinate, which are formed through biological methylation processes [24] [25]. These compounds represent progressive methylation products of inorganic arsenic species and demonstrate the structural progression from inorganic to organic arsenic forms [24] [26].
In the context of arsenic biochemistry, sodium cacodylate exemplifies the structural characteristics of organoarsenic compounds that arise through methylation processes [27]. The stable arsenic-carbon bonds and the tetrahedral coordination geometry around arsenic are representative features of this class of compounds [27] [9]. The affinity of arsenic for methyl groups, combined with its coordination to oxygen atoms, constitutes the fundamental structural basis for many biosynthetic organoarsenic compounds [9] [10].
Comparative structural analysis with other arsenic compounds reveals that sodium cacodylate exhibits the characteristic bonding patterns observed in pentavalent organoarsenic species [28] [29]. The compound demonstrates the typical tetrahedral geometry around arsenic that is common to As(V) compounds, contrasting with the pyramidal geometry observed in trivalent arsenic compounds [28] [7]. This structural distinction is crucial for understanding the chemical behavior and reactivity patterns of different arsenic compounds [29].
Acute Toxic;Environmental Hazard